![molecular formula C20H18O6 B13829451 (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ErythrininG is a chemical compound that belongs to the class of erythrina alkaloids. These alkaloids are known for their diverse biological activities, including neuromuscular blocking properties. ErythrininG is derived from species of the Erythrina plant, which has been traditionally used for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ErythrininG involves several steps, starting from the extraction of alkaloids from Erythrina species. The key steps include:
Extraction: Alkaloids are extracted from the plant material using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate ErythrininG.
Purification: Further purification is achieved using recrystallization or other purification methods.
Industrial Production Methods
Industrial production of ErythrininG follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated chromatography: For efficient isolation and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
ErythrininG undergoes various chemical reactions, including:
Oxidation: ErythrininG can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of ErythrininG.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ErythrininG compounds.
Scientific Research Applications
ErythrininG has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its neuromuscular blocking properties and potential therapeutic uses.
Medicine: Explored for its potential in treating conditions like muscle spasms and other neuromuscular disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
ErythrininG exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves:
Binding to receptors: ErythrininG binds to nicotinic acetylcholine receptors at the neuromuscular junction.
Inhibition of neurotransmission: This binding inhibits the transmission of nerve impulses, leading to muscle relaxation.
Pathways involved: The inhibition of acetylcholine release and subsequent muscle contraction.
Comparison with Similar Compounds
ErythrininG is compared with other erythrina alkaloids, such as:
Erythroidine: Similar neuromuscular blocking properties but different potency.
Erythramine: Shares structural similarities but has distinct pharmacological effects.
Erythraline: Another erythrina alkaloid with unique biological activities.
Uniqueness
ErythrininG stands out due to its specific binding affinity and potency in neuromuscular blocking, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |
InChI Key |
HFVFEMFAVPWVDX-MRXNPFEDSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


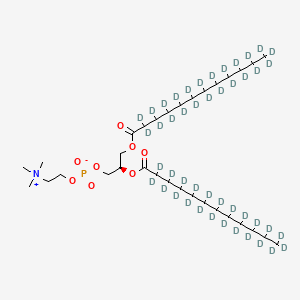

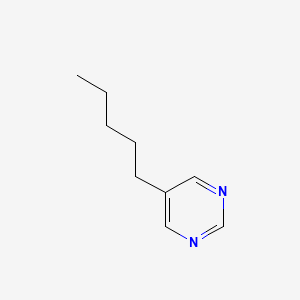

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
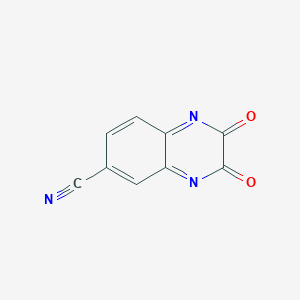
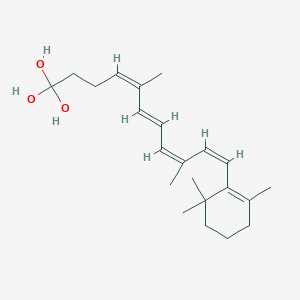
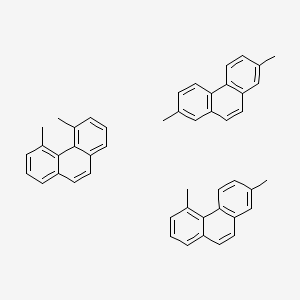
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
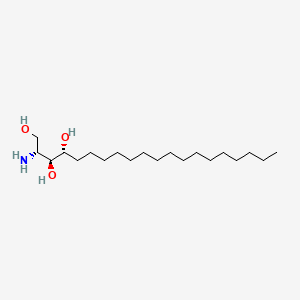
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
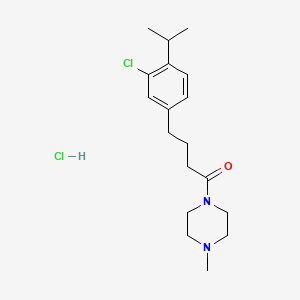
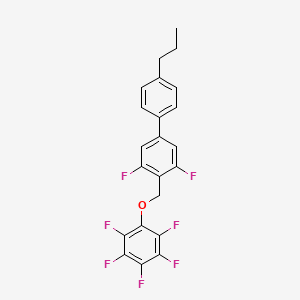
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
